molecular formula C22H24O2 B8173067 2-(Benzyloxy)-1-(cyclohexylmethoxy)-3-ethynylbenzene

2-(Benzyloxy)-1-(cyclohexylmethoxy)-3-ethynylbenzene

Cat. No.: B8173067
M. Wt: 320.4 g/mol
InChI Key: YDFWOQSDWJYCCR-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-(cyclohexylmethoxy)-3-ethynylbenzene is an organic compound with a complex structure that includes benzyloxy, cyclohexylmethoxy, and ethynyl functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-(cyclohexylmethoxy)-3-ethynylbenzene typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route includes the following steps:

    Formation of Benzyloxy Group: The benzyloxy group can be introduced via the reaction of benzyl alcohol with a suitable benzene derivative under basic conditions.

    Introduction of Cyclohexylmethoxy Group: The cyclohexylmethoxy group can be added through the reaction of cyclohexylmethanol with the intermediate compound, often using a strong base like sodium hydride.

    Addition of Ethynyl Group: The ethynyl group is typically introduced via a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1-(cyclohexylmethoxy)-3-ethynylbenzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of ethyl-substituted benzene derivatives.

    Substitution: Formation of nitrobenzene or halobenzene derivatives.

Scientific Research Applications

2-(Benzyloxy)-1-(cyclohexylmethoxy)-3-ethynylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-(cyclohexylmethoxy)-3-ethynylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, which can modulate the activity of its targets. The ethynyl group, in particular, can participate in π-π stacking interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzyloxy)-1-(methoxy)-3-ethynylbenzene
  • 2-(Cyclohexyloxy)-1-(methoxy)-3-ethynylbenzene
  • 2-(Benzyloxy)-1-(cyclohexylmethoxy)-4-ethynylbenzene

Uniqueness

2-(Benzyloxy)-1-(cyclohexylmethoxy)-3-ethynylbenzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzyloxy and cyclohexylmethoxy groups provides a balance of hydrophobic and hydrophilic properties, enhancing its solubility and interaction with various molecular targets.

Properties

IUPAC Name

1-(cyclohexylmethoxy)-3-ethynyl-2-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O2/c1-2-20-14-9-15-21(23-16-18-10-5-3-6-11-18)22(20)24-17-19-12-7-4-8-13-19/h1,4,7-9,12-15,18H,3,5-6,10-11,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFWOQSDWJYCCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C(=CC=C1)OCC2CCCCC2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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